![molecular formula C11H14BrNO6S B6632569 (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BMS-986142 and belongs to the class of small molecule inhibitors that target the Tyk2 enzyme. Tyk2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in inflammation and immune responses.
Mecanismo De Acción
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid exerts its therapeutic effects by inhibiting the activity of the Tyk2 enzyme. Tyk2 is a member of the JAK family of enzymes that play a crucial role in the signaling pathways involved in inflammation and immune responses. By inhibiting the activity of Tyk2, (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of various autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has been shown to have significant biochemical and physiological effects in preclinical studies. In particular, this compound has been shown to reduce the production of pro-inflammatory cytokines, including IL-6, IL-12, and IFN-γ, which are involved in the development of autoimmune disorders and inflammatory diseases. Moreover, (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has also been shown to inhibit the growth and proliferation of cancer cells, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid is its specificity towards the Tyk2 enzyme, which makes it a promising therapeutic agent for the treatment of various diseases. Moreover, this compound has shown excellent pharmacokinetic properties, including high oral bioavailability and low clearance rates. However, the main limitation of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid is its low solubility in water, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid. One potential direction is the investigation of its efficacy in clinical trials for the treatment of autoimmune disorders and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid and its potential as an anti-cancer agent. Additionally, the development of more water-soluble derivatives of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid could improve its efficacy and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid involves a multi-step process that starts with the reaction of 3-bromo-4-methoxyaniline with chlorosulfonic acid to form 3-bromo-4-methoxyphenylsulfonic acid. The next step involves the reaction of 3-bromo-4-methoxyphenylsulfonic acid with diethylamine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with (2R)-2-hydroxy-4-((tert-butoxycarbonyl)amino)butanoic acid to form (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid.
Aplicaciones Científicas De Investigación
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. In particular, this compound has shown promising results in preclinical studies for the treatment of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Moreover, (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid has also been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO6S/c1-19-10-3-2-7(6-8(10)12)20(17,18)13-9(4-5-14)11(15)16/h2-3,6,9,13-14H,4-5H2,1H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDDZBLYXCOYNO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(CCO)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N[C@H](CCO)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.